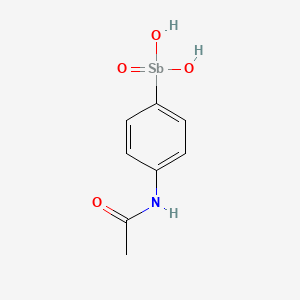

p-Acetamidobenzenestibonic acid

Description

Properties

CAS No. |

98-76-0 |

|---|---|

Molecular Formula |

C8H10NO4Sb |

Molecular Weight |

305.93 g/mol |

IUPAC Name |

(4-acetamidophenyl)stibonic acid |

InChI |

InChI=1S/C8H8NO.2H2O.O.Sb/c1-7(10)9-8-5-3-2-4-6-8;;;;/h3-6H,1H3,(H,9,10);2*1H2;;/q;;;;+2/p-2 |

InChI Key |

VCRSJHLUNDQHNW-UHFFFAOYSA-L |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)[Sb](=O)(O)O |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of P Acetamidobenzenestibonic Acid and Stibonic Acid Derivatives

Spectroscopic Techniques for Molecular Elucidation

Spectroscopic methods are indispensable for elucidating the structure of organoantimony compounds in both solution and solid states. Each technique offers unique information, and a combined approach is often necessary for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules in solution. For p-acetamidobenzenestibonic acid, ¹H and ¹³C NMR spectroscopy provide information about the organic framework of the molecule. doi.org

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons present. The aromatic protons on the benzene (B151609) ring typically appear as a set of doublets in the range of 7.5-8.5 ppm, characteristic of a para-substituted system. The methyl protons of the acetamido group would yield a singlet peak, typically around 2.1-2.2 ppm. The amide proton (N-H) would appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration. The acidic protons of the stibonic acid group (-SbO(OH)₂) are often difficult to observe as they may exchange with solvent protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton. Signals for the aromatic carbons, the carbonyl carbon, and the methyl carbon of the acetyl group are expected at their characteristic chemical shifts. doi.org The chemical shifts of the carbon atom directly bonded to the antimony (C-Sb) can provide insights into the electronic environment of the metal center.

| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Aromatic (ortho to -NHAc) | ~7.6 | Doublet |

| Aromatic (ortho to -SbO(OH)₂) | ~8.0 | Doublet | |

| -NHC(O)CH₃ | ~2.2 | Singlet | |

| -NHC(O)CH₃ | Variable (solvent dependent) | Broad Singlet | |

| ¹³C | C-Sb | ~140 | Singlet |

| Aromatic (ortho to -Sb) | ~135 | Singlet | |

| Aromatic (ortho to -NHAc) | ~120 | Singlet | |

| C-NHAc | ~142 | Singlet | |

| C=O | ~169 | Singlet | |

| -CH₃ | ~24 | Singlet |

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups. msu.edu For this compound, the IR spectrum would be dominated by absorptions from the acetamido and stibonic acid moieties.

Key vibrational bands include:

N-H Stretching: A band in the region of 3300-3100 cm⁻¹ corresponding to the N-H bond of the amide group.

O-H Stretching: A very broad absorption between 3500 and 2500 cm⁻¹ is characteristic of the hydrogen-bonded O-H groups of the stibonic acid, often overlapping with C-H stretches. spectroscopyonline.com

C-H Stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while the methyl C-H stretch is found just below 3000 cm⁻¹. vscht.cz

C=O Stretching (Amide I): A strong, sharp absorption band is expected between 1700 and 1650 cm⁻¹, corresponding to the carbonyl group of the amide. libretexts.org

N-H Bending (Amide II): This band appears around 1550 cm⁻¹.

Aromatic C=C Stretching: Bands in the 1600-1450 cm⁻¹ region are due to carbon-carbon stretching vibrations within the benzene ring. vscht.cz

Sb-O Stretching: Vibrations associated with the antimony-oxygen bonds are expected in the lower frequency region of the spectrum, typically below 800 cm⁻¹.

Sb-C Stretching: The antimony-carbon stretching vibration is also found in the fingerprint region, usually below 600 cm⁻¹.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Stibonic Acid (-SbO(OH)₂) | 3500 - 2500 | Broad, Strong |

| N-H Stretch | Amide (-NHCOCH₃) | 3300 - 3100 | Medium |

| Aromatic C-H Stretch | Benzene Ring | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | Methyl (-CH₃) | 3000 - 2850 | Medium-Weak |

| C=O Stretch (Amide I) | Amide (-NHC=OCH₃) | 1700 - 1650 | Strong |

| Aromatic C=C Stretch | Benzene Ring | 1600 - 1450 | Medium-Weak |

| N-H Bend (Amide II) | Amide (-N-HCOCH₃) | ~1550 | Medium |

| Sb-O Stretch | Stibonic Acid | < 800 | Medium |

| Sb-C Stretch | Aryl-Antimony | < 600 | Medium-Weak |

Mass Spectrometry, including Electrospray Ionization Mass Spectrometry (ESI-MS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for polar and thermally labile molecules like stibonic acids, allowing for their analysis without significant fragmentation. frontiersin.org

In ESI-MS analysis of this compound, one would expect to observe the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, depending on the mode of operation. rsc.orgubbcluj.ro The isotopic pattern of the molecular ion peak would be characteristic of antimony, which has two major isotopes, ¹²¹Sb (57.3%) and ¹²³Sb (42.7%). This distinctive pattern provides definitive evidence for the presence of antimony in the molecule. rsc.org Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation, providing structural information by identifying characteristic fragment ions, such as the loss of water, the acetyl group, or the entire acetamido group. nih.gov

¹²¹Sb Mössbauer Spectroscopy for Antimony Oxidation State and Coordination Environment

¹²¹Sb Mössbauer spectroscopy is a highly specific technique for studying antimony-containing compounds. jst.go.jp It provides direct information about the oxidation state, coordination environment, and bonding of the antimony nucleus. slideshare.net The key parameters obtained from a ¹²¹Sb Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔEQ).

Isomer Shift (δ): The isomer shift is sensitive to the s-electron density at the antimony nucleus and is therefore highly indicative of the oxidation state. Antimony(V) compounds, such as this compound, exhibit isomer shifts in a distinct positive velocity range (typically +5 to +10 mm/s relative to InSb), which is well-separated from the negative velocity range characteristic of Sb(III) compounds (-3 to -6 mm/s). cdnsciencepub.comacs.org This allows for the unambiguous confirmation of the Sb(V) oxidation state.

Quadrupole Splitting (ΔEQ): The quadrupole splitting arises from the interaction between the nuclear quadrupole moment of antimony and the electric field gradient at the nucleus. Its magnitude provides information about the symmetry of the electronic environment around the antimony atom. researchgate.net A non-zero quadrupole splitting indicates a distorted coordination geometry around the antimony center, as would be expected for a stibonic acid derivative. rsc.org

| Parameter | Typical Range for Sb(V) | Information Provided |

|---|---|---|

| Isomer Shift (δ) (mm/s vs. InSb) | +5 to +10 | Confirms Sb(V) oxidation state. cdnsciencepub.comacs.org |

| Quadrupole Splitting (ΔEQ) (mm/s) | Variable (often > 5) | Indicates asymmetry of the coordination sphere. researchgate.net |

| Linewidth (Γ) (mm/s) | 2 - 4 | Relates to the homogeneity of the Sb site. |

X-ray Diffraction Analysis for Solid-State Structure Determination

While spectroscopic methods provide valuable data on molecular connectivity and functional groups, X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Crystallography of Organoantimony(V) Clusters and Monomers

Single-crystal X-ray crystallography provides an unambiguous determination of the molecular structure, including precise bond lengths, bond angles, and intermolecular interactions. nih.gov For an organoantimony(V) compound like this compound, this technique can reveal the coordination geometry around the antimony atom. Organoantimony(V) compounds commonly adopt geometries such as trigonal bipyramidal or octahedral. doi.orgnih.gov

In the solid state, stibonic acids are known to form polymeric or oligomeric structures through intermolecular hydrogen bonding and the formation of Sb-O-Sb bridges. X-ray diffraction would elucidate the nature of this aggregation, determining whether this compound exists as a monomer, dimer, or a more extended cluster in the crystal lattice. doi.org The analysis would also detail the hydrogen-bonding network involving the stibonic acid hydroxyl groups and the amide functionalities, which governs the crystal packing. mdpi.com

| Structural Parameter | Significance for this compound |

|---|---|

| Coordination Number & Geometry | Determines if Sb is 5- or 6-coordinate (e.g., trigonal bipyramidal, octahedral). nih.gov |

| Bond Lengths (Sb-C, Sb-O) | Provides insight into the nature and strength of the bonds to antimony. doi.org |

| Bond Angles (C-Sb-O, O-Sb-O) | Defines the precise geometry around the antimony center. nih.gov |

| Intermolecular Interactions | Reveals hydrogen bonding, Sb-O-Sb linkages, and crystal packing. |

| Unit Cell Dimensions | Defines the fundamental repeating unit of the crystal lattice. |

Analysis of Antimony Coordination Geometries and Bond Lengths

Organoantimony(V) compounds typically adopt a trigonal bipyramidal geometry, with the organic substituents and other ligands occupying the apical and equatorial positions. The specific arrangement of these ligands is dictated by factors such as steric hindrance and the electronic properties of the substituents. In the absence of a crystal structure for the title compound, the structure of tri(p-tolyl)antimony dihydroperoxide serves as a valuable illustrative example. This compound features a central antimony atom bonded to three aryl groups and two hydroperoxide ligands.

The coordination environment of the antimony atom in these types of molecules is crucial for their reactivity and supramolecular chemistry. The bond lengths between antimony and its coordinating atoms are indicative of the strength and nature of these bonds. For instance, the Sb-C bonds are typically covalent in character, while the Sb-O bonds can exhibit a degree of ionic character.

Below is a table of representative bond lengths and angles for an organoantimony(V) compound with p-substituted aryl groups, which can be considered analogous to the environment in this compound.

| Parameter | Value |

| Bond Lengths (Å) | |

| Sb-C(aryl) | ~2.1 Å |

| Sb-O | ~1.9 - 2.1 Å |

| Bond Angles (°) | |

| C(eq)-Sb-C(eq) | ~120° |

| C(eq)-Sb-O(ax) | ~90° |

| O(ax)-Sb-O(ax) | ~180° |

Note: The data presented is based on a representative triaryl antimony(V) compound and is intended to be illustrative of the expected geometry for this compound.

Investigation of Spontaneous Chirality in Organoantimony(V) Compounds

The concept of chirality, or the property of a molecule being non-superimposable on its mirror image, is of fundamental importance in chemistry. In organoantimony(V) compounds, the antimony center can be a source of chirality if it is bonded to five different substituents. However, the investigation of spontaneous chirality—the resolution of a racemic mixture into its constituent enantiomers without the aid of an external chiral agent—is a more nuanced phenomenon.

Spontaneous resolution is a relatively rare event that occurs during crystallization when enantiomers self-assemble into homochiral crystals. wikipedia.org While there is a broad body of research on chirality in organometallic compounds, specific documented instances of spontaneous chirality in organoantimony(V) compounds, and particularly in stibonic acid derivatives, are not prevalent in the scientific literature.

For a compound like this compound, the potential for chirality at the antimony center would depend on the nature of the other ligands attached to it. In its monomeric form, assuming a structure of ArSb(O)(OH)₂, the antimony atom would not be chiral as it is not bonded to five distinct groups. However, in derivatives where the hydroxyl groups are replaced with different substituents, a chiral antimony center could be generated.

Another potential source of chirality in larger, more complex organoantimony(V) derivatives is atropisomerism. wikipedia.orgnih.gov This arises from hindered rotation around a single bond, which can lead to stable, separable enantiomeric conformers. wikipedia.org While not strictly "spontaneous chirality" in the sense of resolution upon crystallization, the existence of a high barrier to rotation can result in a racemic mixture of atropisomers. For this to occur in a derivative of this compound, significant steric bulk would need to be introduced in the vicinity of a rotational axis within the molecule.

Supramolecular Architectures and Self Assembly of Arylstibonic Acids

Oligomerization and Polymeric Nature of Arylstibonic Acids

Arylstibonic acids readily form oligomeric and polymeric structures in the solid state and often in solution. Similar to analogous compounds like phenylboronic acids and phosphates, the stibonic acid moieties can condense, eliminating water to form extended chains or networks. nih.govbohrium.com This inherent ability to polymerize means that the simple monomeric form, R-SbO(OH)₂, is often just a building block for larger, more complex aggregates. The resulting polymers are typically linked by stiboxane (Sb-O-Sb) bonds, creating a robust inorganic backbone decorated with organic (p-acetamidobenzene) side groups. The specific nature and length of these polymers can be influenced by factors such as solvent, pH, and temperature.

Formation of Higher-Nuclearity Organoantimony Structures

Beyond simple linear or branched polymers, arylstibonic acids can form discrete, higher-nuclearity organoantimony structures. These are well-defined molecular entities containing multiple antimony atoms bridged by oxo or hydroxo ligands. The organic substituent, in this case, the p-acetamidophenyl group, plays a crucial role in directing the assembly and stabilizing these large structures by providing steric bulk and potentially engaging in secondary interactions like hydrogen bonding. These complex molecules represent an intermediate stage between simple oligomers and the more extensive polyoxometallate frameworks.

Organostibonate-Based Polyoxometallate (POM) Systems

Polyoxometalates (POMs) are a class of inorganic metal-oxygen clusters. Organostibonic acids can act as ligands to form unique organo-inorganic hybrid POMs, where a central inorganic core is functionalized with organic groups.

The synthesis of discrete metal-oxo clusters involves the controlled hydrolysis and condensation of metal precursors in the presence of suitable capping ligands. nih.gov In the context of p-acetamidobenzenestibonic acid, the organostibonate would serve as a terminating or bridging ligand that surrounds a central core of other metal ions or even a core of antimony atoms themselves. These reactions can be finely tuned by controlling parameters such as pH, temperature, and reactant concentrations to favor the formation of specific, well-defined molecular clusters. nih.gov Characterization of these complex structures is heavily reliant on single-crystal X-ray diffraction, which provides precise information on atomic positions and bonding, complemented by techniques like NMR spectroscopy. nih.gov

Discrete oxo-hydroxo clusters can serve as secondary building units that link together to form extended, three-dimensional polyoxostibonate frameworks. nih.gov These frameworks are built around a stable inorganic core composed of multiple antimony and oxygen atoms (an SbₓOᵧ core). The p-acetamidobenzenestibonate ligands would be positioned on the surface of this inorganic core, with the organic groups projecting outwards. This creates a hybrid material with an inorganic framework and organic functionality. The formation of these structures demonstrates how simple molecular precursors can be organized into highly ordered, extended materials. nih.gov

The table below shows structural data for a palladium-oxo cluster, analogous to the types of clusters that could be formed with organostibonates, illustrating the defined nature of these molecular structures.

| Feature | Description | Reference |

| Formula | [PdII₆O₁₂M₈{(CH₃)₂AsO₂}₁₆(H₂O)₈]⁴⁺ (M=Ce, Th) | nih.gov |

| Core Structure | A central core of six Pd(II) and eight Ce(IV) or Th(IV) ions. | nih.gov |

| Bridging Ligands | Ions are connected by 12 μ₄-oxo groups. | nih.gov |

| Capping Ligands | The core is capped by 16 dimethylarsinate (B1200466) ligands. | nih.gov |

| Coordination | Pd(II) is square-planar; Ce(IV)/Th(IV) is distorted square-antiprismatic. | nih.gov |

This table presents data for a palladium-cacodylate cluster as a structural analogue to illustrate the principles of organo-functionalized polyoxometallates.

Coordination Chemistry of Arylstibonic Acids

The stibonic acid group is a versatile ligand for coordinating metal ions. Upon deprotonation, the resulting stibonate anion, [R-SbO₂(OH)]⁻ or [R-SbO₃]²⁻, can bind to metal centers through its oxygen atoms. This behavior is analogous to that of more common phosphate (B84403) and carboxylate ligands. bohrium.commdpi.com The coordination can occur in several modes:

Monodentate: One oxygen atom binds to a single metal center.

Bidentate Chelation: Two oxygen atoms from the same stibonate group bind to the same metal center, forming a stable ring.

Bridging: The stibonate group links two or more metal centers, facilitating the formation of coordination polymers and extended networks. mdpi.com

The specific coordination mode depends on the metal ion, the pH of the system (which controls the deprotonation state of the acid), and the presence of other competing ligands. bohrium.com The coordination of metal ions to the stibonate group is fundamental to the formation of the polyoxostibonate clusters and frameworks discussed previously. nih.govnih.gov

Intramolecular Antimony-Nitrogen (Sb–N) and Antimony-Oxygen (Sb–O) Interactions

Intramolecular Antimony-Nitrogen (Sb–N) Interactions:

The nitrogen atom of the acetamido group possesses a lone pair of electrons and could, in principle, form a dative bond with the Lewis acidic antimony(V) center. However, the formation of a stable intramolecular Sb–N bond in this compound would require significant conformational rearrangement to bring the nitrogen atom into close proximity with the antimony. Given the para-substitution pattern, a direct intramolecular chelation involving the acetamido nitrogen and the stibonic acid group is sterically improbable.

In related organoantimony compounds, Sb–N interactions are well-documented, particularly in complexes with chelating ligands where the nitrogen donor is part of a more flexible chain or a favorably positioned ring system. For instance, in N,C-chelated organoantimony(V) compounds, stable intramolecular Sb–N bonds are observed, influencing the geometry around the antimony center. rsc.org

Intramolecular Antimony-Oxygen (Sb–O) Interactions:

In the broader context of organoantimony(V) chemistry, intramolecular Sb–O interactions are frequently observed, especially with ligands containing appropriately positioned carbonyl, hydroxyl, or ether functionalities. These interactions can lead to hypervalent antimony species with coordination numbers greater than four.

The table below summarizes representative Sb–N and Sb–O bond distances found in various organoantimony(V) compounds, providing a reference for the expected range of these interactions. It is important to note that these values are from analogous systems and not from this compound itself.

| Interaction Type | Compound Type | Representative Bond Distance (Å) | Reference |

| Sb–N | N,C-chelated organoantimony(V) | 2.2 - 2.4 | rsc.org |

| Sb–O | Organoantimony(V) with O-donor ligands | 2.0 - 2.2 | ias.ac.in |

Reactions with N,O-Donor Ligands and Formation of Coordination Complexes

The reaction of arylstibonic acids with N,O-donor ligands is an area of growing interest, leading to the formation of structurally diverse coordination complexes with potential applications in catalysis and materials science. While specific studies on the reactions of this compound with N,O-donor ligands are not extensively documented, the general reactivity patterns of organoantimony(V) species provide valuable insights.

Organoantimony(V) compounds are known to react with N,O-donor ligands, such as 8-hydroxyquinoline (B1678124) and 2-pyridinemethanol, often in the presence of a base to deprotonate the ligand. ias.ac.in These reactions can lead to the formation of monomeric or dimeric complexes, with the ligand coordinating to the antimony center through both its nitrogen and oxygen atoms.

For example, the reaction of a diphenylantimony(V) halide with a deprotonated N,O-donor ligand can result in the displacement of the halide and the formation of a new complex where the ligand is chelated to the antimony atom. In some cases, these reactions can lead to the formation of oxo-bridged dimers with a central four-membered Sb₂O₂ ring. ias.ac.in

The table below presents examples of coordination complexes formed from the reaction of organoantimony(V) compounds with N,O-donor ligands. This data, while not specific to this compound, illustrates the types of structures that could potentially be formed.

| Organoantimony Precursor | N,O-Donor Ligand | Resulting Complex Structure | Key Structural Feature | Reference |

| Ph₂SbCl₃ | 8-hydroxyquinoline | Dimeric, [(Ph₂Sb)₂(Q)₂(O)₂] | Four-membered Sb₂O₂ ring | ias.ac.in |

| Ph₃SbCl₂ | 2-pyridinemethanol | Monomeric, [(Ph₃Sb)(PM)Cl] | Chelating N,O-ligand | ias.ac.in |

| Ph₂SbCl₃ | Triethanolamine | Monomeric, [(Ph₂Sb)(TEA)] | Tridentate N,O,O-ligation | ias.ac.in |

The presence of the acetamido group in this compound could influence its reactivity towards N,O-donor ligands. The electronic effects of the acetamido substituent might alter the Lewis acidity of the antimony center, thereby affecting the stability and structure of the resulting coordination complexes. Furthermore, the acetamido group itself could participate in intermolecular hydrogen bonding, further influencing the supramolecular assembly of the final product.

Reactivity and Mechanistic Investigations of P Acetamidobenzenestibonic Acid and Organoantimony V Species

Lewis Acidity of Organoantimony(V) Compounds

The Lewis acidity of organoantimony compounds is a critical determinant of their reactivity, particularly in processes involving the activation of chemical bonds. The antimony center, especially in its +5 oxidation state, possesses intrinsic Lewis acidic properties that can be finely tuned by its substituents and oxidation state. nih.gov This acidity stems from the presence of a low-energy lowest unoccupied molecular orbital (LUMO), often a σ* orbital associated with an Sb–X bond (where X is a substituent), which can accept electron density from a Lewis base. wikipedia.org

Assessment as Brønsted Superacids

While organoantimony(V) compounds are primarily recognized as Lewis acids, their interaction with strong Brønsted acids can generate exceptionally potent superacid systems. libretexts.org A superacid is defined as a medium with a proton chemical potential higher than that of 100% sulfuric acid (Hammett acidity function, H₀, of -12). wikipedia.org

The classic example is fluoroantimonic acid (HSbF₆), a mixture of hydrogen fluoride (B91410) (HF) and antimony pentafluoride (SbF₅). In this system, the powerful Lewis acid SbF₅ abstracts a fluoride ion from HF, generating the extremely stable, weakly coordinating anion [SbF₆]⁻. libretexts.orglibretexts.org This process dramatically increases the proton-donating ability of the medium, resulting in H₀ values as low as -28. libretexts.org This enhanced acidity allows for the protonation of extremely weak bases, including alkanes. libretexts.orglibretexts.org

Table 1: Hammett Acidity Function (H₀) for Selected Superacids

| Acid System | H₀ Value | Reference(s) |

| 100% Sulfuric Acid (H₂SO₄) | -11.9 | wikipedia.org |

| Perchloric Acid (HClO₄) | -13.0 | wikipedia.org |

| Triflic Acid (CF₃SO₃H) | -14.9 | wikipedia.org |

| Fluorosulfuric Acid (HSO₃F) | -15.1 | wikipedia.org |

| Magic Acid (HSO₃F:SbF₅) | -23 | wikipedia.org |

| Fluoroantimonic Acid (HF:SbF₅) | -28 | wikipedia.org |

This table illustrates the significant increase in acidity achieved when a strong Brønsted acid is combined with the Lewis acid SbF₅.

Influence of Oxidation State and Substituents on Lewis Acidity

The Lewis acidity of organoantimony compounds is highly tunable and is significantly influenced by both the oxidation state of the antimony atom and the nature of its organic and inorganic substituents. nih.gov

Oxidation State: Oxidation of antimony from the +3 to the +5 state markedly enhances its Lewis acidity. nih.govresearchgate.netresearcher.lifenih.gov This increase is attributed to a deepening of the σ-hole at the antimony center and a lowering of the energy of the accepting σ* orbital. researchgate.netresearcher.lifenih.gov For example, antimony(V) derivatives like SbCl₅ are substantially more Lewis acidic than their trivalent counterparts. nih.gov This principle is demonstrated by comparing pairs of Sb(III) and Sb(V) compounds, where the Sb(V) species consistently show stronger interactions with Lewis bases. researchgate.netresearcher.lifenih.gov

Substituents: The electronic properties of the substituents attached to the antimony center play a crucial role in modulating Lewis acidity. Electron-withdrawing groups increase Lewis acidity by making the antimony atom more electron-deficient. wikipedia.orgrsc.org This is evident when comparing Sb(C₆H₅)₃ with Sb(C₆F₅)₃; the latter, bearing highly electronegative fluorinated phenyl groups, has a lower LUMO energy (-1.76 eV vs. -0.55 eV) and a significantly higher fluoride ion affinity (89 kcal/mol vs. 59 kcal/mol), indicating stronger Lewis acidity. wikipedia.org Conversely, aryl groups generally decrease the Lewis acidity compared to more electronegative halide ligands. For instance, Ph₃SbCl₂ does not readily associate with chloride ions, whereas Ph₃SbF₂, with more electronegative fluorine atoms, can complex with fluoride. nih.gov

Table 2: Comparison of Calculated Properties Related to Lewis Acidity

| Compound | Oxidation State | LUMO Energy (eV) | Fluoride Ion Affinity (FIA) (kcal/mol) | Reference(s) |

| Sb(C₆H₅)₃ | +3 | -0.55 | 59 | wikipedia.org |

| Sb(C₆F₅)₃ | +3 | -1.76 | 89 | wikipedia.org |

This table highlights the impact of electron-withdrawing substituents on the electronic properties and Lewis acidity of organoantimony(III) compounds.

Carbon–Hydrogen (C–H) Activation and Oxidative Functionalization Reactions

Organoantimony(V) compounds have emerged as reagents capable of directly activating and functionalizing otherwise inert carbon-hydrogen (C–H) bonds, particularly in aromatic systems. This reactivity opens new avenues for the synthesis of complex organic molecules. nih.govresearchgate.net

Metal-Mediated Chemoselective and Regioselective C–H Activation of Arenes

Recent studies have demonstrated that inorganic Sb(V) complexes can directly activate aromatic sp² C–H bonds, a departure from their traditional role in superacid systems. nih.govresearchgate.net For example, the reaction of Sb(V)(TFA)₅ (TFA = trifluoroacetate) with toluene (B28343) at moderate temperatures leads to the formation of Sb(V)–C bonded intermediates, such as (TFA)₄Sb(para-tolyl) and (TFA)₃Sb(para-tolyl)₂. nih.govresearchgate.net This reaction shows distinct regioselectivity, initially favoring the para position of toluene due to electronic effects. nih.gov

This direct activation contrasts with many transition metal-catalyzed C–H activation methods that often require directing groups to achieve regioselectivity. nih.govyoutube.com The ability of Sb(V) to mediate this transformation highlights its unique reactivity among p-block elements, comparable to reactions promoted by metals like Pb(IV) and Tl(III). nih.gov

Mechanistic Pathways of Oxidative Functionalization

The mechanism of Sb(V)-mediated C–H activation and subsequent functionalization is a multi-step process. Following the initial C–H activation to form an arylantimony(V) intermediate, the reaction can proceed via oxidative functionalization. nih.govresearchgate.net

Quantum-chemical calculations and experimental results show that at higher temperatures, these arylantimony(V) intermediates undergo reductive functionalization to generate aryl ester products. nih.govresearchgate.net A notable aspect of this process is a shift in regioselectivity. While the initial C–H activation is kinetically favored at the para position, a Curtin-Hammett type equilibrium allows for isomerization, leading to the thermodynamically favored formation of ortho and meta aryl ester products upon reductive functionalization. nih.govresearchgate.net

Catalytic Applications in Organic Synthesis

While research into the catalytic applications of p-acetamidobenzenestibonic acid itself is limited, the broader class of organoantimony compounds, particularly Lewis acidic Sb(V) species, has shown promise in catalysis. nih.gov The tunable Lewis acidity of the antimony center is key to these applications. nih.govresearchgate.netresearcher.lifenih.gov

Organoantimony(III) reagents, whose Lewis acidity can be enhanced by oxidation to the +V state, have been successfully employed as catalysts in reactions such as transfer hydrogenations. researchgate.netresearcher.lifenih.gov Furthermore, the ability of Sb(V) species to act as strong Lewis acids makes them potential catalysts for a variety of organic transformations, including Friedel-Crafts reactions, cycloadditions, and rearrangements, often promoted by Lewis acid catalysis. nih.govrsc.org For example, Lewis acids are known to catalyze the synthesis of isobenzofuranones and aziridines. nih.gov Although specific examples using this compound are not prevalent in the literature, its inherent Lewis acidic Sb(V) center suggests potential applicability in such transformations. The development of bimetallic organoantimony catalysts has also been reported, showing high efficiency in reactions like the diastereoselective direct Mannich reaction. researchgate.net

Organoantimony(V) Compounds as Lewis Acid Catalysts

Organoantimony(V) compounds have emerged as potent Lewis acid catalysts. researchgate.net The Lewis acidity in these species, including pentacoordinate stiboranes and tetraarylstibonium cations, originates from the electronic structure of the antimony center. wikipedia.org The acidity is influenced by the energy of the LUMO (Lowest Unoccupied Molecular Orbital), which is typically a σ*(Sb–X) orbital (where X is a substituent). wikipedia.org Lowering the energy of this orbital increases the Lewis acidity. wikipedia.org This can be achieved by introducing electron-withdrawing groups to the antimony atom. researchgate.net For example, the Lewis acidity of antimony(V) catecholate complexes is significantly increased by incorporating electron-withdrawing fluorine atoms into the phenyl groups. researchgate.net

The oxidation state of antimony plays a crucial role; Sb(V) compounds are substantially stronger Lewis acids than their Sb(III) counterparts. nih.gov This enhanced acidity in the +V oxidation state is correlated with a more pronounced σ-hole at the antimony center and a lower energy σ* orbital available to accept electron density from a Lewis base. nih.gov This principle allows for the tuning of Lewis acidity, which has been leveraged in various applications, from anion sensing to catalysis. nih.gov Neutral Sb(V) complexes, such as spirocyclic stiboranes, also function as Lewis acids. wikipedia.org

Catalysis of Specific Organic Transformations

The Lewis acidity of organoantimony(V) compounds has been successfully harnessed to catalyze key organic reactions, including cycloadditions and cross-coupling reactions.

Cycloaddition of Isocyanates to Oxiranes

Tetraarylstibonium cations, a class of organoantimony(V) compounds, have proven to be effective catalysts for the cycloaddition of isocyanates to oxiranes, yielding oxazolidinones. wikipedia.orgrsc.org These reactions are typically promoted under mild conditions. nih.gov A study involving a series of tetraarylstibonium triflate salts, [ArSbPh₃]⁺, demonstrated that the structure of the aryl group (Ar) significantly influences catalytic activity and selectivity. rsc.orgnih.gov While all tested stibonium cations favored the formation of 3,4-oxazolidinone products, the catalyst's effectiveness is tied to the Lewis acidity of the antimony center. rsc.org For instance, catalysts with ancillary amino donors showed hindered reactivity because the amino group quenches the Lewis acidity of the antimony. rsc.orgnih.gov Among the tested catalysts, the one bearing a mesityl (Mes) group, [MesSbPh₃]⁺, was found to be the most selective. rsc.org

| Catalyst | Aryl Group (Ar) | Key Finding | Reference |

|---|---|---|---|

| [Ph₄Sb]⁺ (1⁺) | Phenyl | Active catalyst | rsc.org |

| [(Ant)SbPh₃]⁺ (3⁺) | Anthryl | Active catalyst | rsc.org |

| [MesSbPh₃]⁺ (4⁺) | Mesityl | Most selective catalyst | rsc.org |

| [ArSbPh₃]⁺ (5⁺) | o-(dimethylamino)phenyl | Reactivity hindered by ancillary amino donor | rsc.orgnih.gov |

| [ArSbPh₃]⁺ (6⁺) | o-((dimethylamino)methyl)phenyl | Reactivity hindered by ancillary amino donor | rsc.orgnih.gov |

Cross-Coupling Reactions

Organoantimony compounds can also participate in palladium-catalyzed cross-coupling reactions. A novel approach utilizes an isolatable, monomeric Pd(I) complex to catalyze the oxidative cross-coupling of aryl-antimony and aryl-boron nucleophiles. acs.org This method demonstrates high selectivity for the formation of cross-coupled biaryl products over homocoupling. acs.org The reaction tolerates a wide variety of substrates, including electron-rich and electron-poor aryl groups on the antimony reagent. researchgate.net For example, triphenylstibine (SbPh₃) and its derivatives can be effectively coupled with various aryl potassium trifluoroborate salts in the presence of a palladium catalyst and a stoichiometric oxidant like [Fc][PF₆] or AgBF₄. acs.orgresearchgate.net This strategy represents a new avenue for achieving selective cross-coupling by harnessing single-electron redox events at the palladium center. acs.org

| Antimony Reagent | Boron Reagent | Oxidant | Yield of Cross-Coupled Product | Reference |

|---|---|---|---|---|

| SbPh₃ | K[F₃BC₆H₄CF₃] | [Fc][PF₆] | 86% | acs.org |

| SbPh₃ | K[F₃BC₆H₄CF₃] | AgBF₄ | 78% | acs.org |

| Sb(4-C₆H₄OCH₃)₃ | K[F₃BC₆H₄CF₃] | [Fc][PF₆] | 85% | researchgate.net |

| Sb(4-C₆H₄F)₃ | K[F₃BC₆H₄CF₃] | [Fc][PF₆] | 81% | researchgate.net |

Reactivity of Stibine (B1205547) Oxides and Their Analogues

Stibine oxides, containing the Sb=O or Sb⁺-O⁻ functional group, exhibit distinct reactivity compared to their lighter pnictogen congeners (phosphine and arsine oxides). While simple stibine oxides tend to polymerize, the use of bulky substituents, such as the 2,6-diisopropylphenyl (Dipp) group, allows for the isolation of stable, monomeric stibine oxides like Dipp₃SbO. nih.govescholarship.org This has enabled detailed investigations into the reactivity of the unperturbed stiboryl group. nih.govrsc.org

Brønsted Basicity of Monomeric Pnictine Oxides

A key feature of monomeric stibine oxides is their significantly enhanced Brønsted basicity compared to analogous phosphine (B1218219) and arsine oxides. researchgate.net Computational and experimental studies on the Dipp₃PnO series (where Pn = P, As, Sb) reveal a drastic increase in basicity, with Dipp₃SbO being approximately 10⁶ times more basic than Dipp₃AsO. researchgate.netresearchgate.netrsc.org This trend is a direct consequence of the electronic structure of the pnictoryl bond (Pn=O). researchgate.netrsc.org As the pnictogen atom gets heavier, the delocalization of electron density from the oxygen-centered lone pairs into the Pn-C σ* orbitals is reduced. researchgate.netresearchgate.netrsc.org This destabilizes the lone pairs on the oxygen atom, thereby increasing the donor capacity and Brønsted basicity of the stibine oxide. researchgate.netresearchgate.net This enhanced basicity allows Dipp₃SbO to act as an efficient catalyst in Brønsted base-catalyzed reactions, such as transesterification. rsc.orgrsc.org

| Compound | pKaH in MeCN | Gas-Phase Proton Affinity (kcal/mol) | Key Finding | Reference |

|---|---|---|---|---|

| Dipp₃PO | Not Reported | 242.0 | Least basic in the series | rsc.org |

| Dipp₃AsO | 13.89(13) | 246.5 | Intermediate basicity | rsc.orgescholarship.org |

| Dipp₃SbO | 19.81(5) | 255.1 | ~10⁶-fold more basic than Dipp₃AsO | rsc.orgescholarship.org |

Reactions Leading to Hydroxystibonium Salts and Stiboranes

The high basicity and reactivity of the stiboryl group in monomeric stibine oxides lead to characteristic reactions with various electrophiles.

Formation of Hydroxystibonium Salts: Treatment of a monomeric stibine oxide with a strong Brønsted acid results in protonation at the oxygen atom, yielding a hydroxystibonium salt. nih.govescholarship.org For example, the reaction of Dipp₃SbO with benzenesulfonic acid (PhSO₃H) cleanly forms the hydroxystibonium salt [Dipp₃Sb(OH)][O₃SPh]. nih.gov Crystallographic analysis confirms protonation on the oxygen, which leads to a lengthening of the Sb-O bond. nih.gov This reactivity contrasts with that of the lighter phosphine oxide analogue, which interacts much more weakly with the same acid. nih.gov

Formation of Stiboranes: Monomeric stibine oxides can also react with Lewis acids and other reagents to form five-coordinate stiboranes. nih.govescholarship.org For instance, Dipp₃SbO reacts with boron trifluoride (BF₃) to yield a trans-difluorostiborane. nih.govescholarship.org Reaction with acetic acid affords a cis-hydroxyacetatostiborane. nih.govescholarship.org A less sterically hindered stibine oxide, Mes₃SbO (Mes = mesityl), exhibits even broader reactivity. It adds E-Cl bonds (where E = Ge, Si, C) across the stiboryl group to form 5-coordinate stiboranes of the general formula Mes₃Sb(OER₃)Cl. researchgate.netacs.org This biphilic reactivity, involving both the Lewis basic oxygen and the Lewis acidic antimony atom, is potent enough to activate even strong C-F and Si-F bonds. researchgate.netacs.org

Kinetic and Thermodynamic Aspects of Reactivity

The reactivity of organoantimony(V) compounds is governed by both kinetic and thermodynamic factors. Kinetic stability is a key consideration, as demonstrated by the isolation of monomeric stibine oxides like Dipp₃SbO. The bulky Dipp groups provide kinetic stabilization that prevents the self-association and polymerization that is characteristic of less sterically hindered stibine oxides. rsc.orgresearchgate.net Kinetic investigations using techniques such as Exchange Spectroscopy (EXSY) and Variable Temperature (VT) NMR have been employed to study reversible chemical exchange processes in these systems. escholarship.org

From a thermodynamic perspective, the reactivity is driven by factors such as bond energies and the stability of reaction products. Theoretical calculations of gas-phase proton affinities have been instrumental in quantifying the enhanced basicity of stibine oxides compared to their lighter congeners. rsc.org These calculations show a clear trend of increasing proton affinity down the group (P < As < Sb), which aligns with experimental observations of basicity. rsc.org However, a comprehensive thermodynamic database for organoantimony(V) complexes with organic ligands is still lacking, with one critical review noting a complete absence of such data in the literature at the time of its publication. rsc.org Most available thermodynamic data pertains to inorganic antimony compounds or Sb(III) complexes. rsc.orgusgs.govresearchgate.net

Theoretical and Computational Chemistry Studies of Arylstibonic Acids and Organoantimony Systems

Quantum Chemical Calculations and Modeling

Quantum chemical calculations have become indispensable for elucidating the fundamental properties of organoantimony compounds. By solving approximations of the Schrödinger equation, these methods provide insights into electron distribution, molecular geometry, and energetic landscapes.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying complex reaction mechanisms. chemrxiv.orgmdpi.com DFT calculations have been instrumental in mapping potential energy surfaces, identifying transition states, and calculating activation barriers for reactions involving organoantimony species.

A notable application of DFT is in the elucidation of the hydrostibination of alkynes, the addition of an Sb-H bond across a carbon-carbon triple bond. Computational studies investigated four potential mechanisms for this reaction. chemrxiv.orgnih.gov Through a comprehensive analysis that combined experimental data with DFT calculations, three ionic mechanisms were refuted in favor of a fourth pathway involving open-shell neutral radical intermediates. chemrxiv.orgnih.gov The DFT calculations predicted an activation barrier consistent with experimental values and identified a rate-limiting step that aligned with the observed kinetic isotope effect. This study concluded that the hydrostibination of arylacetylenes is initiated by the formation of stibinyl radicals, which then engage in a catalytic cycle involving Sb(II) and Sb(III) intermediates to produce the final Z-olefin product. chemrxiv.orgnih.gov

DFT has also been employed to understand tandem reactions, such as copper-catalyzed arylation-cyclization of alkynes. While not directly involving antimony as the catalyst, these studies showcase the power of DFT to dissect complex multi-step processes by comparing the free energy profiles of different potential pathways, such as those differing in the order of bond formation events. beilstein-journals.org Similarly, DFT has been used to probe the mechanisms of other significant organic reactions like the Stille cross-coupling, providing detailed insight into the energetics of the catalytic cycle. researchgate.netcore.ac.uk These examples highlight the capability of DFT to provide a granular view of reaction pathways, which is equally applicable to antimony-mediated transformations.

Computational methods are crucial for understanding the electronic structure and the nature of chemical bonds in organoantimony compounds, which dictate their physical and chemical properties. DFT calculations, in particular, have been used to analyze the distribution of electron density, molecular orbitals, and the characteristics of the antimony-carbon (Sb-C) and other bonds within these molecules.

Studies on organoantimony(V) compounds have utilized DFT to probe their Lewis acidic properties. By generating electrostatic potential (ESP) maps, researchers can visualize regions of positive and negative electrostatic potential on the molecular surface. For certain catecholatostiborane compounds, ESP maps revealed the presence of multiple electropositive regions, known as σ-holes, on the antimony surface, which are indicative of its Lewis acidity and ability to form pnictogen bonds. wikipedia.org

The nature of bonding in organoantimony compounds has also been explored. For instance, NBO (Natural Bond Orbital) analysis of an adduct formed between tris(pentafluorophenyl)stibine, Sb(C₆F₅)₃, and triphenylphosphine oxide, Ph₃PO, indicated a donor-acceptor interaction between a lone pair on the oxygen atom and a σ(Sb–C) antibonding orbital. wikipedia.org This type of analysis helps to quantify the degree of covalency and ionic character in bonds. Lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital), which often corresponds to a σ(Sb–X) orbital, is computationally shown to increase the Lewis acidity of the compound. wikipedia.org

Furthermore, computational investigations into antimony(III) complexes with carboxamide ligands have used DFT to calculate various quantum chemical descriptors, including Frontier Molecular Orbitals (FMOs), to correlate electronic properties with biological activity. researchgate.net These studies provide a framework for understanding how modifications to the ligand sphere impact the electronic environment of the antimony center and, consequently, its reactivity and function.

Computational Predictions of Reactivity and Selectivity

Computational chemistry offers predictive power, allowing researchers to forecast the reactivity of new compounds and the selectivity of reactions. By modeling different reaction pathways and comparing their activation energies, chemists can predict which products are likely to form.

The activation of typically inert carbon-hydrogen (C–H) bonds is a significant goal in synthetic chemistry. Computational studies are playing a key role in understanding and designing catalysts for these transformations. While transition metals have dominated this field, main group elements, including antimony, are emerging as potential players.

A combined experimental and computational DFT study investigated the C–H bond activation of a phenolate ligand attached to an organoantimony(III) pincer complex. chemrxiv.org The research focused on the formation of an organoantimony(III)-oxyaryl species, which occurs via Csp²–H bond activation. DFT calculations were crucial in probing the reaction mechanism, which was found to be highly sensitive to steric factors. The computational data, along with experimental evidence, supported a mechanism involving successive heterolytic bond-cleaving and bond-forming steps with charged species. This contrasted with analogous reactions involving the heavier congener, bismuth, which were suggested to proceed through a radical-based pathway. A number of intermediates and related complexes along the proposed pathway were identified and characterized computationally. chemrxiv.org This work demonstrates how theoretical studies can distinguish between subtle mechanistic pathways and provide a foundational understanding for developing future catalytic applications of organoantimony compounds.

The interaction of organoantimony compounds with light is of interest for applications in materials science and photochemistry. Time-dependent DFT (TD-DFT) is a primary computational tool for predicting and interpreting the electronic absorption and emission spectra of molecules.

Theoretical calculations have been used to understand the photophysical properties of antimony coordination complexes. For an ethoxy(2-salicylidenaminophenolato)antimony(III) complex, TD-DFT calculations were performed to simulate the UV/Vis spectrum, which was then compared with the experimentally measured spectrum. nih.gov This comparative approach helps in assigning the observed electronic transitions to specific molecular orbital promotions.

In another study, TD-DFT was employed to simulate and interpret the X-ray Absorption Near-Edge Spectroscopy (XANES) of antimony(III) complexes with organic ligands like tartaric acid and EDTA. consensus.app The theoretical XANES successfully reproduced a key shoulder feature in the experimental spectrum. This feature was attributed to a metal-to-ligand charge transfer (MLCT) transition from the antimony 1s orbital to unoccupied orbitals located on the carbon chains of the ligands. The calculations showed that the intensity of this feature was dependent on the metal-ligand distance, explaining the observed spectral differences between the tartrate and EDTA complexes. consensus.app These studies highlight the utility of computational methods in connecting spectroscopic features to specific electronic and structural properties of organoantimony coordination compounds.

| Compound | Method | λmax (nm) | Transition Type | Reference |

|---|---|---|---|---|

| Ethoxy(2-salicylidenaminophenolato)antimony(III) | Experimental UV/Vis | 198, 307, 441 | - | nih.gov |

| Ethoxy(2-salicylidenaminophenolato)antimony(III) | Calculated UV/Vis (B3LYP) | - | - | nih.gov |

| Sb(III)-Tartaric Acid Complex | Calculated XANES (TD-DFT) | - | Sb 1s → C-chain MO (MLCT) | consensus.app |

| Sb(III)-EDTA Complex | Calculated XANES (TD-DFT) | - | Sb 1s → C-chain MO (MLCT) | consensus.app |

Orbital Population Analysis and Structural Implications

Orbital population analysis methods, such as Natural Bond Orbital (NBO) analysis, provide a quantitative description of bonding in terms of localized electron-pair "Lewis structures". uni-muenchen.denih.govwikipedia.org This analysis partitions the molecular wavefunction into contributions from one-center (lone pair) and two-center (bond) orbitals, and it can quantify delocalization effects through second-order perturbation theory analysis of the Fock matrix. materialsciencejournal.org

NBO analysis has been applied to understand the nature of bonding and intermolecular interactions in various systems. In the context of organometallic chemistry, it can reveal important details about donor-acceptor interactions. For example, in an adduct of Sb(C₆F₅)₃, NBO analysis identified a key interaction between the lone pair of a Lewis base donor and the σ* antibonding orbitals of the Sb-C bonds of the Lewis acidic antimony center. wikipedia.org The energy associated with this delocalization, denoted as E(2), quantifies the strength of the interaction and its contribution to the stability of the complex.

A similar analysis on an arylstibonic acid like p-acetamidobenzenestibonic acid would be expected to quantify:

Polarity of Sb-C and Sb-O bonds: By determining the contribution of each atomic hybrid to the NBO, the polarization of the bonds can be calculated.

Hybridization: The spd character of the natural atomic orbitals on antimony can be determined.

| System Type | Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Structural Implication | Reference |

|---|---|---|---|---|---|

| Sb(C₆F₅)₃ Adduct | lp(O) of Lewis Base | σ(Sb-C) | - | Quantifies Lewis acid-base interaction strength. | wikipedia.org |

| Aliphatic Boronic Acids | lp(O) | p(B) (empty) | Significant | Indicates dative pπ-pπ bonding, stabilizing B-O bonds. | nih.gov |

| Salicylanilide Derivative | n2(O₁₁) | π(C₁₂-O₁₃) | 45.25 | Strong intramolecular charge transfer, stabilization. | materialsciencejournal.org |

| Salicylanilide Derivative | n1(N₁₃) | π*(C₁₁–O₁₂) | 39.49 | Weakens C=O bond, stabilizes the molecule. | materialsciencejournal.org |

Environmental Geochemistry and Biogeochemical Cycling of Organoantimony Compounds

Occurrence and Distribution of Organoantimony Species in Environmental Matrices

While specific data on the environmental occurrence of p-Acetamidobenzenestibonic acid is limited, the distribution of organoantimony species, in general, has been noted in various environmental compartments.

Organoantimony compounds have been detected in both terrestrial and aquatic environments. In soils, antimony concentrations can range from background levels to significantly elevated concentrations in areas impacted by mining and industrial activities. nih.govacs.org For instance, soils in mining and smelting areas in China have shown extremely high antimony concentrations. nih.gov The mobility and speciation of antimony in soil are influenced by factors such as pH and the presence of iron oxyhydroxides, with greater antimony concentrations often found in clay-enriched illuvial soil horizons. ethz.ch

In aquatic systems, antimony is also widely present, with concentrations in water and sediment varying based on proximity to pollution sources. nih.gov The speciation of antimony in aqueous environments is dependent on redox conditions, with pentavalent antimonate (B1203111) [Sb(V)] being dominant in oxic waters and trivalent antimonite [Sb(III)] more prevalent in anoxic conditions. nih.gov While specific studies on this compound are lacking, the general distribution patterns of other organoantimony compounds suggest that it could potentially be found in areas with industrial inputs related to its production or use.

The determination of specific antimony species in environmental samples is crucial for understanding their toxicity and fate. A variety of sophisticated analytical techniques are employed for this purpose.

Hyphenated techniques, which couple a separation method with a sensitive detector, are the most common approach for antimony speciation. High-performance liquid chromatography (HPLC) is frequently used for the separation of different antimony compounds. nih.govacs.orgwikipedia.org Following separation, detection is often achieved using inductively coupled plasma mass spectrometry (ICP-MS) or inductively coupled plasma optical emission spectrometry (ICP-OES). nih.govacs.org These methods allow for the quantification of individual antimony species, such as Sb(III) and Sb(V), with low detection limits. acs.orgusgs.govnih.gov

Other analytical strategies include hydride generation atomic absorption spectrometry (HG-AAS) and gas chromatography (GC) coupled with various detectors. nih.gov The choice of method depends on the specific antimony species of interest and the sample matrix.

Table 1: Analytical Techniques for Antimony Speciation

| Analytical Technique | Separation Method | Detection Method | Commonly Analyzed Species | Reference |

|---|---|---|---|---|

| HPLC-ICP-MS | High-Performance Liquid Chromatography | Inductively Coupled Plasma Mass Spectrometry | Sb(III), Sb(V), various organoantimony compounds | nih.govacs.orgusgs.gov |

| HPLC-ICP-OES | High-Performance Liquid Chromatography | Inductively Coupled Plasma Optical Emission Spectrometry | Sb(III), Sb(V) | acs.orgwikipedia.org |

| HG-AAS | Hydride Generation | Atomic Absorption Spectrometry | Total Sb, Sb(III) | nih.gov |

| GC-MS | Gas Chromatography | Mass Spectrometry | Volatile organoantimony compounds (e.g., Trimethylstibine) | researchgate.net |

Biomethylation and Biotransformation Pathways of Antimony Species

Microorganisms play a significant role in the transformation of antimony in the environment, including its biomethylation. nih.govusgs.gov

Certain microorganisms have been shown to methylate inorganic antimony compounds, leading to the formation of volatile organoantimony species such as trimethylstibine (TMSb). wikipedia.orgnih.govdss.go.th This process has been observed in both aerobic and anaerobic conditions. For example, the aerobic fungus Scopulariopsis brevicaulis can produce trimethylstibine from inorganic antimony. acs.orgdss.go.th Anaerobic bacteria, including some found in polluted pond sediments and sewage sludge, are also capable of generating trimethylstibine. ethz.chnih.gov The production of such volatile compounds can facilitate the mobilization and transport of antimony in the environment.

The exact biochemical pathways for antimony biomethylation are still under investigation but are thought to be analogous to those of arsenic. nih.gov The proposed mechanism involves a series of reduction and oxidative methylation steps. nih.gov In this process, inorganic antimony is sequentially reduced and then methylated, with S-adenosylmethionine (SAM) often serving as the methyl donor in aerobic organisms. nih.gov In anaerobic bacteria, methylcobalamin (B1676134) may be the methyl donor. nih.gov

While the biomethylation of inorganic antimony is established, the transformation of more complex organoantimony compounds like this compound is not well-documented. It is plausible that the aromatic ring could be modified or cleaved by microbial action, and the antimony moiety could potentially undergo methylation, but specific research on this is lacking.

Environmental Fate and Transformations of Organoantimony Compounds

The environmental fate of organoantimony compounds is determined by a combination of physical, chemical, and biological processes. The persistence and transformation of these compounds depend on their chemical structure and the environmental conditions.

For aromatic organoantimony compounds, their degradation in the environment is likely to be influenced by microbial activity. Microorganisms have evolved diverse pathways for the degradation of various aromatic compounds. mdpi.comnih.gov The degradation of xenobiotic aromatic compounds can be challenging for microorganisms due to their chemical stability. mdpi.com However, some bacteria have been shown to degrade persistent aromatic pollutants. nih.gov

Stability and Persistence in Different Environmental Compartments

There is a notable absence of published research specifically investigating the stability and persistence of this compound in various environmental compartments such as soil, water, and sediment. Organoantimony compounds, in general, can enter the environment through various anthropogenic activities. ontosight.ai As an antimonial drug once used for treating leishmaniasis, this compound could have been introduced into wastewater systems through patient excretion. ontosight.ai However, its subsequent stability and persistence in these systems have not been documented.

Factors that typically influence the environmental persistence of a chemical compound include its chemical structure, solubility, and susceptibility to various degradation processes. The aromatic nature and the presence of the carbon-antimony bond in this compound suggest that it may have a degree of stability in the environment. The acetamido group could potentially influence its solubility and interaction with environmental matrices.

Without specific studies, it is not possible to provide quantitative data on its half-life or partitioning behavior (e.g., Koc, Kow) in different environmental settings. Research into the environmental behavior of other aromatic compounds or even other organometallic compounds does not provide a direct substitute for data on this specific molecule. niscpr.res.innih.govnih.govmdpi.commdpi.com

Data on the stability and persistence of this compound in environmental compartments is currently not available in the scientific literature.

Environmental Pathways and Biogeochemical Cycles

The specific environmental pathways and the biogeochemical cycle of this compound have not been elucidated. The primary expected pathway into the environment would be through the excretion of the drug and its metabolites, followed by entry into wastewater treatment plants. The efficiency of these plants in removing such organoantimony compounds is unknown.

Once in the environment, its transport would be governed by its physical and chemical properties. Its potential to adsorb to soil and sediment particles versus remaining dissolved in water is a critical aspect of its environmental distribution that has not been studied. The general biogeochemical cycle of antimony involves transformations between different oxidation states and methylation, often mediated by microorganisms. ontosight.ai However, how this compound fits into this broader cycle is not understood.

There is no information on whether this compound can be taken up by plants or other organisms, a key step in many biogeochemical cycles. Studies on other xenobiotic compounds in the environment highlight the complexity of these pathways, which cannot be extrapolated to this compound without specific research. nih.govnih.govnih.gov

Specific research on the environmental pathways and biogeochemical cycling of this compound is lacking.

Abiotic and Biotic Degradation Processes

Detailed information on the abiotic and biotic degradation of this compound is not available.

Abiotic Degradation: Potential abiotic degradation pathways for organic compounds in the environment include hydrolysis and photolysis.

Hydrolysis: The stability of the stibonic acid and acetamido groups to hydrolysis under typical environmental pH conditions has not been reported.

Photolysis: The benzene (B151609) ring in the structure suggests that photolysis by sunlight could be a potential degradation pathway in surface waters. However, no studies have been published to confirm or quantify this process for this compound.

Biotic Degradation: The biodegradation of aromatic compounds is a well-known process carried out by various microorganisms. niscpr.res.innih.govnih.govmdpi.commdpi.com However, the biodegradability of this compound specifically has not been investigated. The carbon-antimony bond may present a challenge for microbial degradation. Research on the microbial degradation of other organometallic compounds has shown that such processes can occur, but the rates and mechanisms are highly compound-specific.

There are no reports of microbial strains capable of utilizing this compound as a carbon or energy source. The potential for this compound to be transformed or degraded under either aerobic or anaerobic conditions in soil, sediment, or water remains an open area for research.

No specific data on the abiotic or biotic degradation processes of this compound has been found in the scientific literature.

Future Research Directions and Emerging Areas in Arylstibonic Acid Chemistry

Exploration of Novel Synthetic Routes and Derivatization Strategies

The development of more efficient, scalable, and environmentally benign synthetic methodologies is a cornerstone of future research in arylstibonic acid chemistry. Current synthetic approaches often rely on traditional methods that may have limitations in terms of substrate scope, functional group tolerance, and production of waste.

Future work will likely focus on:

Catalytic C-H Stibonation: Direct, transition-metal-catalyzed C-H activation to introduce a stibonic acid group onto an aromatic ring would represent a major leap forward. This would provide a more atom-economical route to compounds like p-Acetamidobenzenestibonic acid, avoiding the need for pre-functionalized starting materials.

Flow Chemistry Synthesis: The use of microreactor or flow chemistry systems could enable safer, more controlled, and scalable production of arylstibonic acids. Continuous processing can improve reaction efficiency and minimize the handling of potentially hazardous intermediates.

Novel Derivatization Reagents: The design of new derivatization reagents is crucial for creating libraries of arylstibonic acid analogs with diverse functionalities. researchgate.netemich.edu This will allow for systematic structure-activity relationship (SAR) studies, which are essential for optimizing their biological or catalytic properties. nih.gov For instance, modifying the acetamido group or the aromatic ring of this compound could lead to derivatives with enhanced potency or selectivity as enzyme inhibitors. nih.govnih.gov

These advanced synthetic strategies promise to broaden the accessibility and diversity of arylstibonic acids, facilitating deeper exploration of their chemical and biological potential. rsc.orgiiserpune.ac.inmdpi.com

Development of Next-Generation Organoantimony Catalysts for Sustainable Chemistry

Organoantimony compounds possess Lewis acidic properties that make them candidates for catalysis in organic synthesis. wikipedia.orgnih.gov A significant future direction is the development of arylstibonic acid-based catalysts for sustainable chemical transformations.

Key research areas include:

Lewis Acid Catalysis: Strongly acidic antimony compounds can catalyze a range of organic reactions. wikipedia.org Research will focus on designing arylstibonic acid derivatives that can act as recyclable, solid-supported Lewis acid catalysts for processes like esterifications, cycloadditions, and Ritter reactions. wikipedia.org

Photocatalysis and Electrocatalysis: Antimony-based materials have shown promise in photocatalysis and electrocatalysis for applications ranging from degrading environmental pollutants to water splitting. nih.govacs.orgresearchgate.net Future efforts could explore arylstibonic acids as ligands or precursors for creating novel, well-defined photocatalysts and electrocatalysts. The aromatic framework provides a tunable platform to influence the electronic properties of the antimony center.

Bimetallic Catalysis: The combination of antimony with other metals in dual-metal catalytic systems is a largely unexplored area. nih.govresearchgate.net Arylstibonic acids could serve as unique ligands that modulate the activity of a primary catalytic metal, leading to new reactivity and selectivity in organic transformations.

The table below summarizes potential catalytic applications for next-generation organoantimony compounds.

| Catalysis Type | Potential Reaction | Role of Arylstibonic Acid Derivative |

| Lewis Acid Catalysis | Ritter Reaction, Friedel-Crafts | Reusable solid-supported catalyst |

| Photocatalysis | Degradation of Organic Pollutants | Precursor for antimony-based photocatalytic materials |

| Electrocatalysis | Water Splitting, CO2 Reduction | Component in novel electrode materials |

| Dual-Metal Catalysis | Cross-Coupling Reactions | Modulating ligand for a primary transition metal catalyst |

Advanced Understanding of Antimony Hypervalency and Bonding Interactions

Antimony is known for its ability to form hypervalent compounds, where the central atom appears to have more than eight valence electrons. iitd.ac.in A deeper understanding of the bonding in these species is critical for the rational design of new arylstibonic acids with specific geometries and reactivities.

Emerging research in this area involves:

Characterizing the Stibium Bond: The stibium bond is a specific type of pnictogen bond—a non-covalent interaction where an electrophilic region on a covalently bound antimony atom interacts attractively with a nucleophile. nih.gov Future studies will aim to quantify the strength and influence of stibium bonds in the solid state and in solution, which could be crucial for understanding enzyme-inhibitor interactions involving arylstibonic acids. nih.govnih.govnih.gov

Exploring Hypervalent Structures: Pentacoordinate antimony compounds often adopt structures derived from a trigonal bipyramidal geometry. iitd.ac.inacs.org Researchers are synthesizing and structurally characterizing novel hypervalent arylstibonic acid derivatives to understand how substituents influence their geometry and stability. acs.orgacs.org This knowledge is key to designing molecules with specific shapes for targeted applications.

Role of d-Orbitals: While older theories invoked d-orbital participation to explain hypervalency, modern understanding often involves three-center, four-electron (3c-4e) bonds. iitd.ac.in Continued theoretical and experimental work is needed to refine bonding models for hypervalent organoantimony compounds, providing a more accurate electronic picture that can guide synthetic efforts.

The following table presents representative bond lengths found in hypervalent antimony compounds, illustrating the structural features being investigated.

| Compound Type | Bond | Bond Length (Å) |

| Pentacoordinate Stiborane | Sb-Mo | 2.7380 - 2.761 |

| Pentacoordinate Stiborane | Sb-W | 2.732 - 2.765 |

| Elemental Antimony (cubic) | Sb-Sb | 3.16 |

Data sourced from crystallographic analyses of various organoantimony compounds. acs.orgumd.edu

Integrated Experimental and Computational Approaches for Mechanistic Elucidation

Understanding the precise mechanisms by which arylstibonic acids act—whether as catalysts or inhibitors—requires a synergistic approach combining experimental and computational methods.

Future research will increasingly integrate:

Density Functional Theory (DFT) Calculations: Computational chemistry can model reaction pathways, predict transition state energies, and visualize molecular orbitals. This is invaluable for understanding how arylstibonic acids catalyze reactions or bind to biological targets. For example, modeling the interaction of this compound with an enzyme's active site can reveal key binding interactions and guide the design of more potent inhibitors. nih.gov

Kinetic Studies: Detailed experimental kinetic analysis provides crucial data to validate or refute proposed mechanisms. When combined with computational models, kinetics can offer a complete picture of a reaction's energy landscape.

Investigating Reaction Intermediates: The identification of transient intermediates is key to mechanistic understanding. Combining computational predictions with experimental trapping or spectroscopic observation of these species provides powerful evidence for a particular reaction pathway.

This integrated approach will accelerate the development cycle of new arylstibonic acid-based technologies by replacing trial-and-error discovery with rational, mechanism-informed design.

Innovations in Spectroscopic Characterization and In Situ Monitoring of Reactions

Advancements in analytical techniques are essential for characterizing novel arylstibonic acids and understanding their behavior in real-time.

The future in this domain lies in:

Advanced NMR and IR Spectroscopy: While standard techniques, specialized multi-dimensional NMR experiments and far-infrared (far-IR) spectroscopy can provide detailed structural information and probe weak interactions like the stibium bond. jetir.orgacs.orgacs.org For example, far-IR can help assign Sb-C and other low-frequency vibrations that are characteristic of the organoantimony framework. jetir.orgacs.org

In Situ Reaction Monitoring: Techniques like in-situ FTIR, Raman, and NMR spectroscopy allow researchers to observe reactions as they happen, providing real-time data on the concentration of reactants, intermediates, and products. mt.comspectroscopyonline.comfu-berlin.de Applying these methods to the synthesis or catalytic cycles of arylstibonic acids can reveal mechanistic details that are impossible to capture through traditional offline analysis. nih.govbirmingham.ac.uk

Mass Spectrometry: High-resolution mass spectrometry is critical for the characterization of new compounds and can also be used to study non-covalent interactions, such as the binding of an arylstibonic acid to a protein. rsc.org

The table below highlights key spectroscopic techniques and their future applications in arylstibonic acid research.

| Technique | Application | Information Gained |

| Far-Infrared (Far-IR) Spectroscopy | Structural Characterization | Direct observation of Sb-C and Sb-ligand vibrational modes. acs.org |

| In Situ ATR-FTIR | Real-Time Reaction Monitoring | Kinetic profiles, detection of transient intermediates during synthesis. fu-berlin.de |

| 2D NMR (NOESY, HMBC) | Structural Elucidation | Detailed connectivity and spatial relationships in complex derivatives. tandfonline.com |

| Time-Resolved X-ray Diffraction | Monitoring Solid-State Reactions | Insights into reaction pathways in mechanochemical synthesis. birmingham.ac.uk |

By embracing these future research directions, the scientific community can significantly expand the fundamental understanding and practical applications of this compound and the broader class of arylstibonic acids.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.